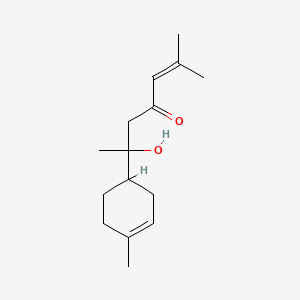
2-Hepten-4-one, 6-hydroxy-2-methyl-6-(4-methyl-3-cyclohexen-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hepten-4-one, 6-hydroxy-2-methyl-6-(4-methyl-3-cyclohexen-1-yl)- is an organic compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hepten-4-one, 6-hydroxy-2-methyl-6-(4-methyl-3-cyclohexen-1-yl)- can be achieved through various synthetic routes. One common method involves the reaction of isobutene, formaldehyde, and acetone under specific conditions. This reaction typically occurs at a temperature of 250°C and a pressure of 30 MPa .
Industrial Production Methods
In industrial settings, the compound is often synthesized using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters are common practices in industrial production .
化学反応の分析
Types of Reactions
2-Hepten-4-one, 6-hydroxy-2-methyl-6-(4-methyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary widely. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
科学的研究の応用
2-Hepten-4-one, 6-hydroxy-2-methyl-6-(4-methyl-3-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
作用機序
The mechanism by which 2-Hepten-4-one, 6-hydroxy-2-methyl-6-(4-methyl-3-cyclohexen-1-yl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors in biological systems .
類似化合物との比較
Similar Compounds
2-Hepten-4-one, 2-hydroxy-6-methyl-: This compound has a similar structure but differs in the position of the hydroxy group.
6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one: Another similar compound with a different substitution pattern on the cyclohexene ring.
Uniqueness
What sets 2-Hepten-4-one, 6-hydroxy-2-methyl-6-(4-methyl-3-cyclohexen-1-yl)- apart is its unique combination of functional groups and structural features.
特性
CAS番号 |
55659-35-3 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
6-hydroxy-2-methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-en-4-one |
InChI |
InChI=1S/C15H24O2/c1-11(2)9-14(16)10-15(4,17)13-7-5-12(3)6-8-13/h5,9,13,17H,6-8,10H2,1-4H3 |
InChIキー |
WDXJULFVOJUQJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(CC1)C(C)(CC(=O)C=C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



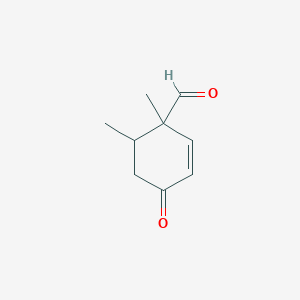
![[1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-oxo-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-6-yl] acetate](/img/structure/B13818251.png)

![[Phenyl(triphenylsilyl)methylidene]hydrazine](/img/structure/B13818264.png)
![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate](/img/structure/B13818272.png)
![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
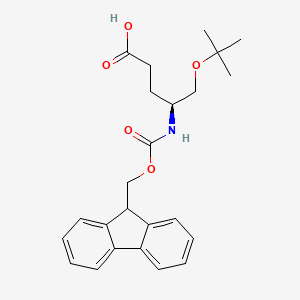
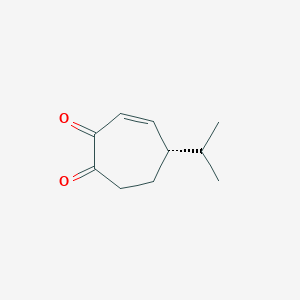
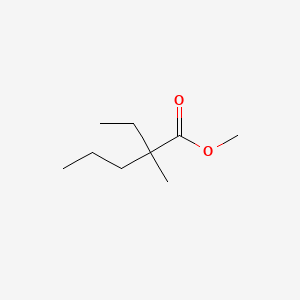
![3H-thieno[3,2-e]benzimidazole](/img/structure/B13818288.png)

![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)
